Pentamidine Pentamidine Pentamidine is a synthetic derivative of amidine with antiprotozoal and antifungal activities. Although the precise mode of action of pentamidine is unclear, it appears to interact directly with the pathogen genome by binding to AT-rich regions of duplex DNA and the minor groove of DNA, thereby interfering with DNA replication. (NCI04)
Pentamidine is a potent, broad spectrum antiinfective agent with activity against several parasitic worms, protozoa and fungi that has been used mainly in the treatment and the prophylaxis of Pneumocystis jiroveci (formerly carinii) infection in immunocompromised persons. Pentamidine is relatively toxic and therapy requires careful monitoring. Pentamidine has been associated with transient serum aminotransferase elevations during therapy and with rare instances of clinically apparent liver injury.
Pentamidine is a diether consisting of pentane-1,5-diol in which both hydroxyl hydrogens have been replaced by 4-amidinophenyl groups. A trypanocidal drug that is used for treatment of cutaneous leishmaniasis and Chagas disease. It has a role as a trypanocidal drug, an antifungal agent, a NMDA receptor antagonist, an anti-inflammatory agent, a chemokine receptor 5 antagonist, an EC 2.3.1.48 (histone acetyltransferase) inhibitor, a calmodulin antagonist, a S100 calcium-binding protein B inhibitor and a xenobiotic. It is a carboxamidine, a diether and an aromatic ether. It is a conjugate base of a pentamidinium(2+).
Brand Name: Vulcanchem
CAS No.: 100-33-4
VCID: VC0538972
InChI: InChI=1S/C19H24N4O2/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23)
SMILES: C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N
Molecular Formula: C19H24N4O2
Molecular Weight: 340.4 g/mol

Pentamidine

CAS No.: 100-33-4

Inhibitors

VCID: VC0538972

Molecular Formula: C19H24N4O2

Molecular Weight: 340.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Pentamidine - 100-33-4

CAS No. 100-33-4
Product Name Pentamidine
Molecular Formula C19H24N4O2
Molecular Weight 340.4 g/mol
IUPAC Name 4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide
Standard InChI InChI=1S/C19H24N4O2/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23)
Standard InChIKey XDRYMKDFEDOLFX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N
Canonical SMILES C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N
Appearance Solid powder
Colorform Crystallizes as colorless plates from wate
Melting Point 186 °C (decomposes)
Decomposes at 186 °C
186.0°C(decomposes)
Physical Description Solid
Description Pentamidine is a synthetic derivative of amidine with antiprotozoal and antifungal activities. Although the precise mode of action of pentamidine is unclear, it appears to interact directly with the pathogen genome by binding to AT-rich regions of duplex DNA and the minor groove of DNA, thereby interfering with DNA replication. (NCI04)
Pentamidine is a potent, broad spectrum antiinfective agent with activity against several parasitic worms, protozoa and fungi that has been used mainly in the treatment and the prophylaxis of Pneumocystis jiroveci (formerly carinii) infection in immunocompromised persons. Pentamidine is relatively toxic and therapy requires careful monitoring. Pentamidine has been associated with transient serum aminotransferase elevations during therapy and with rare instances of clinically apparent liver injury.
Pentamidine is a diether consisting of pentane-1,5-diol in which both hydroxyl hydrogens have been replaced by 4-amidinophenyl groups. A trypanocidal drug that is used for treatment of cutaneous leishmaniasis and Chagas disease. It has a role as a trypanocidal drug, an antifungal agent, a NMDA receptor antagonist, an anti-inflammatory agent, a chemokine receptor 5 antagonist, an EC 2.3.1.48 (histone acetyltransferase) inhibitor, a calmodulin antagonist, a S100 calcium-binding protein B inhibitor and a xenobiotic. It is a carboxamidine, a diether and an aromatic ether. It is a conjugate base of a pentamidinium(2+).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life After reconstitution with sterile water, the Pentam solution is stable for 48 hours in the original vial at room temperature if protected from light.
Solubility Complete
In water, 29.2 mg/L at 25 °C (est)
2.36e-02 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Diamidine
Lomidine
NebuPent
Pentacarinat
Pentam
Pentamidin
Pentamidine
Pentamidine Isethionate
Pentamidine Mesylate
Vapor Pressure 1.66X10-10 mm Hg at 25 °C (est)
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PubChem Compound 4735
Last Modified Nov 11 2021
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